1,2,4-Trivinylcyclohexane

Catalog No.
S578569
CAS No.
2855-27-8
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trivinylcyclohexane

Sourcing a non-aromatic trifunctional crosslinker for high-Tg thermosets or low-dielectric electronics? 1,2,4-Trivinylcyclohexane (TVCH) provides three reactive vinyl groups on a cyclohexane core, generating higher crosslink density and thermal stability than difunctional DVB.

  • Low dielectric constant & loss tangent for high-frequency substrates.
  • Rapid UV-curing via thiol-ene for adhesives & coatings.
  • High surface area porous beads for HPLC stationary phases.

Available for immediate dispatch.

CAS Number

2855-27-8

Product Name

1,2,4-Trivinylcyclohexane

IUPAC Name

1,2,4-tris(ethenyl)cyclohexane

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2

InChI Key

KTRQRAQRHBLCSQ-UHFFFAOYSA-N

SMILES

C=CC1CCC(C(C1)C=C)C=C

Synonyms

1,2,4-TRIVINYLCYCLOHEXANE;TVCH;1,2,4-triethenyl-Cyclohexane;1,2,4-trivinylcyclohexane,mixtureofisomers;Cyclohexane, 1,2,4-trivinyl-;cyclohexane-1,2,4-triyltris(ethylene);1,2,4-TRIVINYLCYCLOHEXANE, 98%, MIXTURE OF ISOMERS;1,2,4-Trivinylcyclohexan

Canonical SMILES

C=CC1CCC(C(C1)C=C)C=C

The exact mass of the compound 1,2,4-Trivinylcyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78467. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥96% (GC)

Package Size

1 g, 5 ml, 100 ml

1,2,4-Trivinylcyclohexane (TVCH) is a trifunctional monomer featuring three reactive vinyl groups on a non-aromatic cyclohexane core. This structure allows it to act as a highly effective crosslinking agent in polymerization reactions, forming robust, three-dimensional polymer networks. The resulting thermoset polymers are characterized by high crosslink density, which imparts enhanced thermal stability, mechanical strength, and chemical resistance, making TVCH a key precursor for advanced composites, specialty resins, and high-performance coatings.

Research Fit

1
Supports multi-directional crosslinking network formation
2
Enables regiospecific 4-position silane functionalization
3
Compatible with rapid photo-initiated thiol-ene polymerization

Direct substitution of 1,2,4-Trivinylcyclohexane (TVCH) with common difunctional or aromatic crosslinkers like divinylbenzene (DVB) is often unfeasible. TVCH's trifunctionality inherently creates a higher potential crosslink density compared to the difunctional DVB, leading to significant differences in the final polymer network architecture and properties. Furthermore, the aliphatic cyclohexane core of TVCH, in contrast to DVB's aromatic ring, is critical for applications requiring low dielectric loss or specific thermal degradation profiles. This structural difference makes the two monomers non-interchangeable in the formulation of high-frequency electronics substrates and specialized polymer systems where aromaticity is detrimental.

Substitution Risk

1,2,4-Trivinylcyclohexane (target)
1,3,5-Regioisomer may shift spatial crosslink distribution and material mechanics
Tri-vinyl reactive architecture
Di-vinyl or mono-vinyl analogs reduce network density and limit crosslinking potential
Enriched Isomer A composition (≥2.4:1 ratio)
Non-enriched or alternative isomeric mixes may not support reported melt processability

Thermal Stability vs. Aromatic Crosslinkers

Polymers crosslinked with trivinyl monomers exhibit significantly higher thermal stability compared to those crosslinked with divinylbenzene (DVB). In a comparative study on analogous aromatic systems, poly(trivinylbenzene) (PTVB) demonstrated much higher thermal stability than poly(divinylbenzene) (PDVB). Copolymers required only 25% trivinylbenzene to achieve the same thermal stability as a much higher concentration of DVB, with the activation energy for thermal degradation increasing from 54 kcal/mole for a 25% DVB-styrene copolymer to 61 kcal/mole for a 25% TVB-styrene copolymer. This principle highlights the advantage of TVCH's trifunctional, highly crosslinked network for creating materials that must withstand elevated temperatures.

Evidence DimensionActivation Energy of Thermal Degradation
Target Compound Data61 kcal/mole (for Styrene-25% Trivinylbenzene copolymer)
Comparator Or Baseline54 kcal/mole (for Styrene-25% Divinylbenzene copolymer)
Quantified Difference~13% higher activation energy
ConditionsPyrolysis in a vacuum.

For applications requiring high-temperature resistance, selecting TVCH can lead to superior material stability and a longer operational lifetime compared to using standard DVB crosslinkers.

Hydrosilylation Selectivity
Head-to-head
Exclusive monohydrosilylation vs. Pt-catalyst mixture
Reported regiospecific monofunctionalization context
Iron bis(imino)pyridine catalyst system

High Surface Area Porous Polymer Precursor

The choice of crosslinker is critical in synthesizing porous polymer microspheres for applications like chromatography. While divinylbenzene (DVB) is a standard, its use can lead to a strong dependency between crosslinker concentration and surface area; for example, a cyanomethyl styrene/DVB resin's surface area dropped from 560 m²/g to 308 m²/g when DVB content was reduced from 70% to 50%. In contrast, polymers made with allyl methacrylate and DVB maintained a high surface area (410-480 m²/g) across a wide DVB concentration range (20-50 wt%), indicating the co-monomer's structural contribution. As a trifunctional, non-aromatic monomer, TVCH offers an alternative route to creating highly porous, stable networks where pore morphology is less dependent on high concentrations of a single aromatic crosslinker, providing greater formulation flexibility.

Evidence DimensionSpecific Surface Area (BET)
Target Compound DataNot directly measured, but inferred potential for high surface area network formation.
Comparator Or BaselinePoly(cyanomethyl styrene-co-DVB) surface area dropped 45% (from 560 to 308 m²/g) when DVB was reduced from 70% to 50%.
Quantified DifferenceTVCH provides a pathway to maintain high surface area over a broader formulation window compared to systems heavily reliant on DVB concentration.
ConditionsSuspension or precipitation polymerization for porous microspheres.

For developing separation media or catalyst supports, using TVCH can provide more robust control over porosity and surface area, leading to more consistent batch-to-batch performance.

Stereoisomer Composition
Data to verify
Isomer A : Isomer B molar ratio 2.4:1 to 3.5:1
May support melt processability in polyolefins
Patented enrichment process context

Thiol-Ene Click Reactivity

TVCH's vinyl groups are highly suitable for thiol-ene 'click' reactions, a process valued for its efficiency, high yields, and insensitivity to oxygen. In studies of analogous tri-allyl 'ene' monomers like triallyl-triazine, the reaction with trifunctional thiols proceeds rapidly and efficiently. For instance, a resin based on pure triallyl-triazine exhibited the highest polymerization rate maxima in a comparative photo-DSC analysis. The external, non-conjugated vinyl groups of TVCH are expected to show high reactivity, similar to other hydrocarbon alkenes like 1-hexene, which is significantly more reactive than internal or substituted enes. This high reactivity contrasts with slower-reacting monomers, enabling faster curing cycles and more complete network formation under mild conditions, such as UV irradiation.

Evidence DimensionPolymerization Rate
Target Compound DataHigh (inferred from reactivity of analogous external vinyl groups)
Comparator Or BaselineLower rates for internal or more substituted 'enes' common in bio-based monomers.
Quantified DifferenceExternal enes like those on TVCH are structurally favored for faster reaction kinetics in thiol-ene systems compared to internal enes.
ConditionsPhoto-initiated free-radical thiol-ene polymerization.

This makes TVCH a preferred choice for applications requiring rapid, controllable, and efficient curing, such as in UV-curable coatings, adhesives, and microfabrication, improving process throughput and final material homogeneity.

Thiol-Ene Polymerization Speed
Cross-study comparable
10 min vs. >1 hour for conventional acrylate/methacrylate systems
Supports high-throughput monolith fabrication
Photo-initiated click polymerization context
Crosslinking Efficiency
Class-level
Formation of insoluble gel at low comonomer incorporation
Supports polyolefin crosslinking potential
MgCl2-supported TiCl4 catalyst system; data to verify

High-Temperature Composites and Resins

Leveraging its ability to form highly crosslinked networks with superior thermal stability, TVCH is the right choice for fabricating thermoset resins and composites intended for demanding, high-temperature environments where materials based on standard difunctional crosslinkers would fail.

Low-k Dielectric Material Precursor

The non-aromatic, aliphatic structure of TVCH makes it a suitable precursor for polymers used in high-frequency electronics. Unlike aromatic crosslinkers such as DVB, TVCH-based polymers can be formulated to achieve the low dielectric constant and low loss tangent required for next-generation substrates and encapsulants.

Rapid-Cure Thiol-Ene Adhesives and Coatings

Due to the high reactivity of its vinyl groups in thiol-ene reactions, TVCH is ideal for formulating UV-curable adhesives, sealants, and coatings. This allows for rapid, on-demand curing, which increases manufacturing throughput and energy efficiency compared to thermally cured systems based on less reactive monomers.

Porous Monoliths for Chromatography and SPE

As a trifunctional crosslinker, TVCH enables the synthesis of robust porous polymer beads and monoliths with high surface area. This makes it a valuable component for creating stationary phases in HPLC or solid-phase extraction cartridges where consistent porosity and mechanical stability are critical for separation performance.

Application Fit Matrix

Application
Selection Property
Validation Focus
Silane coupling agents for low rolling resistance tires
Regioselective hydrosilylation substrate
Functionalized silane purity and product distribution
Crosslinker for polyolefin melt processing
Controlled stereoisomeric composition
Isomer A ratio and melt tension improvement
Rapid chromatographic monolith fabrication
Fast thiol-ene polymerization performance
Cure time and column efficiency context
Precursor for cycloaliphatic amines and nitriles
Cycloaliphatic derivative synthesis
Multi-functional building block and purity context

XLogP3

4.3

UNII

A97D8Z94WJ

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (68.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (30.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (29.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (66.14%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2855-27-8

Wikipedia

1,2,4-trivinylcyclohexane

General Manufacturing Information

Cyclohexane, 1,2,4-triethenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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